molecular formula C7H9N3O6S B2428400 {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid CAS No. 1006442-39-2

{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid

Cat. No.: B2428400
CAS No.: 1006442-39-2
M. Wt: 263.22
InChI Key: DJRNXHKSBGDQPE-UHFFFAOYSA-N
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Description

{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a nitro group, linked to a sulfonyl acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which can be synthesized by the condensation of hydrazines with 1,3-diketones . The methyl and nitro groups are introduced through selective nitration and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

{[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium on carbon for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can produce sulfonic acids or other oxidized products .

Mechanism of Action

The mechanism of action of {[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetic acid involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The sulfonyl group can form strong interactions with proteins and enzymes, modulating their activity .

Properties

IUPAC Name

2-[(5-methyl-3-nitropyrazol-1-yl)methylsulfonyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O6S/c1-5-2-6(10(13)14)8-9(5)4-17(15,16)3-7(11)12/h2H,3-4H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRNXHKSBGDQPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CS(=O)(=O)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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